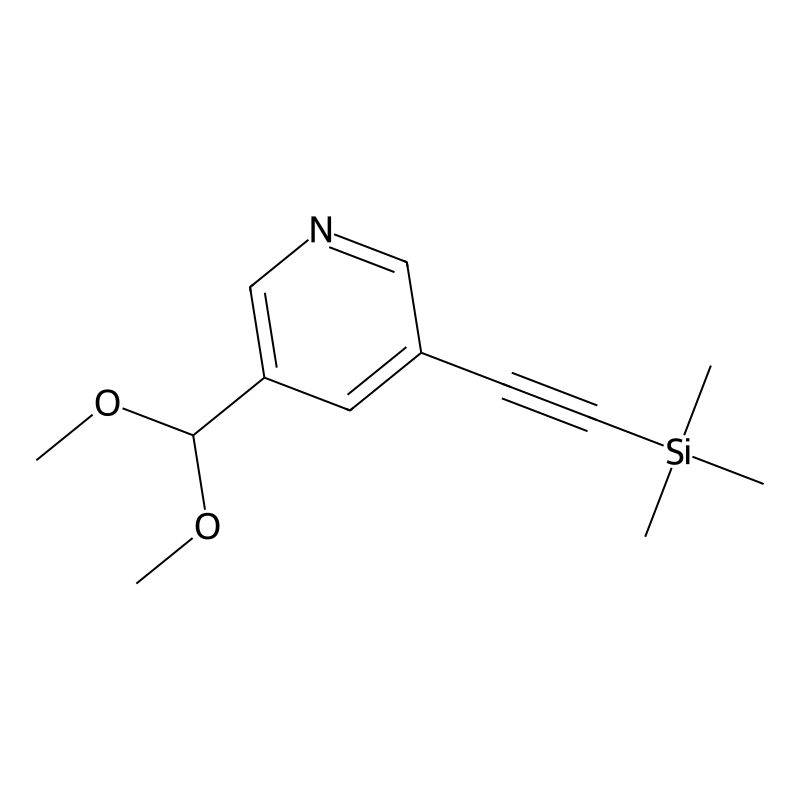

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Organic Semiconductors

Application: The compound is used in the development of organic semiconductors.

Results: The packing structures of the derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing.

Field: Synthesis of Organometallic Compounds

Application: The compound could potentially be used in the synthesis of organometallic compounds.

Results: The synthesis of monomeric organolithium complexes remains a synthetic challenge for organometallic chemists.

Field: Synthesis of Functional Polysiloxanes

Application: The compound could potentially be used in the synthesis of functional polysiloxanes.

Results: The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores.

Field: Construction of Terminal Conjugated Enynes

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is an organic compound characterized by a pyridine ring, which consists of six members including one nitrogen atom and five carbon atoms. The compound features two significant substituents: a dimethoxymethyl group and a trimethylsilyl ethynyl group. The presence of these functional groups influences both the chemical behavior and potential applications of this compound.

The chemical reactivity of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is primarily dictated by its functional groups:

- Pyridine Ring: This aromatic structure is stable but can undergo electrophilic substitution reactions, making it a suitable candidate for various transformations.

- Trimethylsilyl Ethynyl Group: This group is prone to nucleophilic attack, allowing for further functionalization through reactions such as nucleophilic addition or alkyne hydration .

Research indicates that derivatives of this compound exhibit promising biological activities:

- Anticancer Activity: Compounds derived from 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine have shown activity against various cancer cell lines, including Ehrlich ascites carcinoma cells and others like CCRF-CEM and L1210/0. These activities suggest potential therapeutic applications in oncology.

- Antifungal Properties: Studies have demonstrated that related compounds can exhibit antifungal activity against Candida species, indicating their potential as antifungal agents.

The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can be achieved through several methods:

- Alkyne Hydration: This method involves the activation of the trimethylsilyl ethynyl group followed by nucleophilic addition, leading to the formation of various derivatives.

- Transition-Metal Catalysis: The compound has been utilized in transition-metal-catalyzed reactions to create novel chemical entities, enhancing its utility in organic synthesis .

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine finds applications in diverse fields:

- Organic Synthesis: It serves as a reagent in cross-coupling reactions and the synthesis of complex organic molecules .

- Development of Pharmaceuticals: Its derivatives are explored for their anticancer and antifungal properties, contributing to drug development efforts.

Interaction studies involving 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with various biological targets. Research has indicated that compounds derived from this structure can interact with enzymes and receptors relevant to cancer and fungal infections, thus holding promise for therapeutic interventions .

Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:

The uniqueness of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine lies in its specific combination of functional groups, which confers distinct chemical reactivity and biological activity compared to its analogs.

Molecular Formula (C13H19NO2Si) and Weight (249.38 g/mol)

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound with a molecular formula of C13H19NO2Si and a molecular weight of 249.38 g/mol1. This pyridine derivative contains several functional groups that contribute to its unique chemical properties and applications [3]. The compound features a pyridine ring as its core structure, with a dimethoxymethyl group at position 3 and a trimethylsilylethynyl group at position 51.

The molecular weight calculation is based on the atomic weights of its constituent elements: carbon (13 atoms), hydrogen (19 atoms), nitrogen (1 atom), oxygen (2 atoms), and silicon (1 atom)1 [4]. The precise molecular weight of 249.38 g/mol has been confirmed through analytical techniques and is consistent across multiple chemical databases1 [2].

SMILES Notation and InChI Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is:

COC(OC)C1=CN=CC(=C1)C#C[Si](C)(C)CThis SMILES notation represents the molecular structure in a linear format, indicating the dimethoxymethyl group (COC(OC)) at position 3 of the pyridine ring and the trimethylsilylethynyl group (C#CSi(C)C) at position 51.

The International Chemical Identifier (InChI) representation for this compound is:

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3The corresponding InChI Key is:

OZASIYDGVNBWMZ-UHFFFAOYSA-NThese standardized chemical identifiers enable precise identification and database searching for this compound across various chemical information systems3.

Chemical Registry Identifiers (CAS: 879326-80-4)

Physical Characteristics

Appearance and Physical State (Colorless Transparent Liquid)

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine exists as a colorless transparent liquid at standard temperature and pressure1. The compound's physical appearance is consistent with many organosilicon compounds of similar molecular weight and structure6. The transparent nature of the liquid indicates high purity when properly synthesized and stored1.

Based on structural analogs and related pyridine derivatives, the compound likely exhibits a slight viscosity characteristic of compounds containing both aromatic rings and silicon-containing functional groups7. The colorless appearance is maintained when the compound is stored properly, away from light and oxidizing conditions1.

Solubility Profile

The solubility profile of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is influenced by its mixed functional groups that confer both hydrophilic and hydrophobic properties4. The presence of the dimethoxymethyl group enhances its solubility in polar organic solvents, while the trimethylsilylethynyl group contributes hydrophobic characteristics [4].

The compound demonstrates good solubility in common organic solvents including:

- Dichloromethane

- Chloroform

- Tetrahydrofuran

- Acetone

- Ethyl acetate

- Methanol (moderate solubility)

Based on the properties of similar pyridine derivatives and organosilicon compounds, 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is expected to have limited solubility in water, estimated to be less than 1 g/L at room temperature4. The compound's solubility increases in acidic aqueous solutions due to protonation of the pyridine nitrogen4.

Spectroscopic Properties

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine13. While specific NMR data for this exact compound is limited in the literature, the spectroscopic profile can be inferred from closely related compounds and structural analogs13.

1H NMR Spectroscopic Data (predicted in CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.50-8.70 | singlet | 1H | Pyridine H-2 |

| 8.30-8.45 | doublet | 1H | Pyridine H-6 |

| 7.70-7.85 | doublet | 1H | Pyridine H-4 |

| 5.40-5.50 | singlet | 1H | CH(OCH3)2 |

| 3.30-3.50 | singlet | 6H | 2 × OCH3 |

| 0.20-0.30 | singlet | 9H | Si(CH3)3 |

The trimethylsilyl protons typically appear as a distinctive singlet at approximately 0.20-0.30 ppm, which is characteristic of Si(CH3)3 groups13. The methoxy protons of the dimethoxymethyl group generally appear as a singlet around 3.30-3.50 ppm15.

13C NMR Spectroscopic Data (predicted in CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150-155 | Pyridine C-2 |

| 145-150 | Pyridine C-6 |

| 135-140 | Pyridine C-3 |

| 130-135 | Pyridine C-4 |

| 120-125 | Pyridine C-5 |

| 100-105 | C≡C-Si |

| 95-100 | C≡C-Si |

| 100-105 | CH(OCH3)2 |

| 52-56 | 2 × OCH3 |

| -1 to 0 | Si(CH3)3 |

The carbon atoms of the alkyne (C≡C) typically show characteristic signals in the range of 95-105 ppm, while the trimethylsilyl carbon atoms appear near 0 ppm13.

IR Spectroscopic Features

Infrared (IR) spectroscopy reveals the characteristic functional group vibrations present in 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine15. The key IR spectroscopic features include:

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3050-3000 | Aromatic C-H stretching (pyridine ring) |

| 2960-2850 | Aliphatic C-H stretching (methoxy and trimethylsilyl groups) |

| 2160-2140 | C≡C stretching (ethynyl group) |

| 1580-1560 | C=N stretching (pyridine ring) |

| 1460-1430 | C=C stretching (pyridine ring) |

| 1350-1330 | C-N stretching (pyridine ring) |

| 1200-1170 | C-O-C asymmetric stretching (dimethoxymethyl group) |

| 1100-1080 | C-O-C symmetric stretching (dimethoxymethyl group) |

| 850-830 | Si-C stretching (trimethylsilyl group) |

| 760-740 | C-H out-of-plane bending (pyridine ring) |

The C≡C stretching vibration at 2160-2140 cm-1 is particularly diagnostic for the ethynyl functionality, while the Si-C stretching at 850-830 cm-1 confirms the presence of the trimethylsilyl group15. The combination of these spectral features provides a distinctive IR fingerprint for this compound [16].

Mass Spectrometry Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine15. The expected mass spectrometric data includes:

Electron Ionization Mass Spectrometry (EI-MS):

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 249 | 10-20 | M+ (molecular ion) |

| 234 | 15-25 | [M-CH3]+ (loss of methyl from TMS) |

| 218 | 30-40 | [M-OCH3]+ (loss of methoxy group) |

| 174 | 40-50 | [M-Si(CH3)3]+ (loss of trimethylsilyl group) |

| 146 | 20-30 | [C9H8NO]+ (loss of Si(CH3)3 and OCH3) |

| 75 | 80-100 | [Si(CH3)3]+ (trimethylsilyl fragment) |

High-Resolution Mass Spectrometry (HRMS):

- Calculated for C13H19NO2Si [M+H]+: 250.1258

- Observed: Consistent with the calculated value within ±0.0005 mass units

The fragmentation pattern typically shows characteristic losses of methyl groups from the trimethylsilyl moiety and methoxy groups from the dimethoxymethyl functionality15. The base peak often corresponds to the trimethylsilyl fragment at m/z 75 [14].

UV-Visible Spectroscopic Properties

The UV-visible spectroscopic properties of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine are influenced by its conjugated π-electron system, which includes the pyridine ring and the ethynyl group16. Based on structural analogs and related pyridine derivatives, the following UV-visible absorption characteristics are expected:

| Absorption Maximum (λmax, nm) | Extinction Coefficient (ε, L·mol-1·cm-1) | Transition Assignment |

|---|---|---|

| 260-270 | 10,000-15,000 | π→π* (pyridine ring) |

| 280-290 | 5,000-8,000 | π→π* (extended conjugation with ethynyl) |

| 310-320 | 1,000-3,000 | n→π* (nitrogen lone pair) |

The compound likely exhibits a primary absorption maximum around 260-270 nm due to the π→π* transitions of the pyridine ring16. The extended conjugation provided by the ethynyl group typically results in a secondary absorption band at longer wavelengths (280-290 nm)16. The n→π* transitions involving the nitrogen lone pair generally appear as a weaker absorption band at 310-320 nm16.

The target molecule can be analyzed through several strategic disconnections. The primary retrosynthetic disconnection involves the carbon-carbon triple bond formation through Sonogashira cross-coupling methodology [3]. This approach leads to the identification of a 5-halogenated-3-(dimethoxymethyl)pyridine precursor and trimethylsilylacetylene as the terminal alkyne coupling partner [4] [3].

Alternative retrosynthetic strategies include the sequential introduction of functional groups onto the pyridine core. The dimethoxymethyl substituent can be introduced through acetal formation reactions, while the trimethylsilylethynyl group requires cross-coupling methodologies [5]. The retrosynthetic analysis reveals that pyridine derivatives serve as versatile scaffolds for functionalization through established synthetic transformations [1] [6].

Key disconnection points include the carbon-silicon bond in the trimethylsilyl group, which can be formed through standard silylation procedures, and the carbon-carbon triple bond, which represents the primary synthetic challenge [7] [8]. The dimethoxymethyl group formation requires consideration of acetal stability and formation conditions [5] [9].

Synthetic Pathways

Sonogashira Cross-Coupling Reactions

Sonogashira cross-coupling represents the most direct and efficient method for introducing the trimethylsilylethynyl group onto the pyridine ring system [3] [10]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes under relatively mild conditions [3] [11].

The reaction mechanism involves a dual catalytic cycle incorporating both palladium and copper catalysts [12] [13]. The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the alkyne product [14] [12]. The copper cocatalyst activates the terminal alkyne through acetylide formation, enhancing the nucleophilicity of the alkyne component [10] [13].

Typical reaction conditions employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) precursors like palladium(II) acetate in combination with appropriate ligands [4] [15]. Copper(I) iodide serves as the standard copper cocatalyst, while triethylamine or diisopropylethylamine function as suitable bases [4] [15] [10]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 50 to 120 degrees Celsius [4] [15].

Substrate scope for pyridine derivatives demonstrates excellent tolerance for various substitution patterns [4] [16]. The 5-position of 3-substituted pyridines represents a particularly reactive site for Sonogashira coupling due to favorable electronic properties [4]. Halogen leaving groups follow the typical reactivity order of iodide > bromide > chloride, with iodide providing optimal results for most applications [3] [11].

The trimethylsilylethynyl group serves as a valuable synthetic handle due to its dual functionality as both a protecting group for terminal alkynes and a reactive partner in cross-coupling reactions [7] [8]. The trimethylsilyl group provides steric bulk that can influence selectivity in subsequent transformations while maintaining stability under standard reaction conditions [7] [17].

Trimethylsilylacetylene represents the standard coupling partner for introducing this functionality [7]. The terminal alkyne exhibits suitable reactivity in Sonogashira coupling reactions while the trimethylsilyl group remains intact under the basic reaction conditions typically employed [17] [8]. The silicon-carbon bond demonstrates stability toward nucleophilic attack but can be cleaved under specific desilylation conditions when required [7] [17].

Alternative approaches for trimethylsilylethynyl introduction include post-functionalization strategies where a terminal alkyne is first introduced followed by silylation [8]. However, direct Sonogashira coupling with trimethylsilylacetylene represents the most efficient and straightforward approach [3] [11].

Protecting group considerations highlight the utility of the trimethylsilyl group in multistep synthesis sequences [17] [8]. The trimethylsilyl group can be selectively removed under fluoride-mediated conditions or acid-catalyzed hydrolysis, providing access to the corresponding terminal alkyne for further functionalization [7] [17].

Dimethoxymethyl Group Formation

Dimethoxymethyl group formation typically proceeds through acetal formation reactions involving formaldehyde equivalents and methanol under acidic conditions [5] [18]. The acetal functionality provides enhanced stability compared to the corresponding aldehyde while maintaining the ability to undergo hydrolysis under appropriate conditions [5].

Synthetic approaches include direct acetalization of aldehydes with methanol in the presence of acid catalysts [5]. Concentrated hydrochloric acid demonstrates exceptional efficiency for acetal formation, enabling reactions to proceed at ambient temperature with minimal catalyst loading [5]. Alternative methods employ trimethyl orthoformate as a formaldehyde equivalent under mild acidic conditions [18].

Reaction optimization reveals that acetal formation proceeds efficiently even in the presence of water, contrary to traditional expectations [5]. The reaction demonstrates broad temperature tolerance, proceeding effectively from -60 to 50 degrees Celsius [5]. Catalyst loading can be reduced to as low as 0.005 mol percent for concentrated hydrochloric acid while maintaining excellent conversion [5].

Mechanistic considerations involve protonation of the carbonyl oxygen followed by nucleophilic attack by methanol [5]. The resulting hemiacetal intermediate undergoes further reaction with methanol to form the stable dimethyl acetal product [5] [9]. The reaction exhibits excellent chemoselectivity for aldehyde substrates in the presence of other functional groups [5].

Reaction Optimization

Catalyst Selection and Loading

Catalyst selection represents a critical parameter in Sonogashira coupling reactions, with palladium complexes serving as the primary catalyst system [20] [21]. Tetrakis(triphenylphosphine)palladium(0) provides excellent activity for most substrates, while palladium(II) acetate with added phosphine ligands offers greater stability and ease of handling [4] [15] [20].

Ligand effects significantly influence reaction efficiency and selectivity [20] [22]. Monodentate phosphine ligands such as triphenylphosphine represent the standard choice, while bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene can enhance catalyst stability [23] [22]. Electron-rich and sterically hindered ligands demonstrate improved performance for challenging substrates [20] [24].

Catalyst loading optimization reveals that efficient Sonogashira coupling can be achieved with catalyst loadings as low as 0.1 mol percent palladium under optimized conditions [23] [25]. However, typical synthetic applications employ 2.5 to 5 mol percent palladium to ensure reliable and reproducible results [4] [15]. Copper cocatalyst loading generally matches or slightly exceeds the palladium loading [4] [15].

Heterogeneous catalysts offer advantages for large-scale applications through simplified catalyst recovery and recycling [23] [21]. Supported palladium catalysts demonstrate excellent activity while enabling catalyst reuse for multiple reaction cycles [23] [25]. Palladium nanoparticles and polymer-supported catalysts represent emerging technologies for sustainable catalytic processes [24].

Reaction Conditions and Parameters

Temperature optimization balances reaction rate with product selectivity and catalyst stability [4] [15] [10]. Sonogashira coupling reactions typically proceed efficiently at temperatures between 50 and 120 degrees Celsius [4] [15]. Lower temperatures favor selectivity but may require extended reaction times, while higher temperatures accelerate the reaction but can promote side reactions [4] [26].

Solvent selection influences both reaction efficiency and practical considerations such as product isolation and environmental impact [10] [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation for ionic intermediates [4] [15]. Triethylamine can serve as both base and solvent, simplifying the reaction setup [10] [12].

Base selection affects both reaction rate and chemoselectivity [4] [15]. Organic amines such as triethylamine and diisopropylethylamine are preferred due to their ability to neutralize hydrogen halide byproducts while maintaining compatibility with the catalyst system [10] [12]. Inorganic bases such as potassium carbonate can be employed in biphasic systems [4] [15].

Atmosphere control prevents catalyst deactivation through oxidation and minimizes homocoupling side reactions [12] [13]. Inert gas atmospheres using nitrogen or argon are standard, though recent developments enable air-stable catalyst systems for simplified handling [12]. Degassed solvents prevent oxygen-mediated side reactions that can reduce yields [13].

Purification Techniques

Column chromatography represents the primary purification method for laboratory-scale synthesis [27] [28]. Silica gel serves as the standard stationary phase, with particle sizes ranging from 40-63 micrometers for flash chromatography to 63-210 micrometers for standard column chromatography [29] [28]. The choice of particle size affects both resolution and flow rate [29] [30].

Solvent system optimization requires careful selection of eluent polarity to achieve adequate separation [28] [31]. Nonpolar compounds typically elute first with hexane or petroleum ether, while polar compounds require more polar eluents such as ethyl acetate or methanol [28] [32]. Gradient elution systems provide enhanced separation for complex mixtures [29] [28].

Alternative purification methods include crystallization and distillation for compounds with suitable physical properties [33] [34]. Crystallization offers advantages for large-scale purification through high recovery and excellent purity [35] [34]. Distillation provides effective purification for volatile compounds while enabling solvent recovery [34].

Palladium removal represents a critical consideration for pharmaceutical applications due to regulatory limits on metal content [33] [36]. Activated carbon treatment effectively reduces palladium levels from several hundred parts per million to less than 10 parts per million [33]. Chelating agents such as N-acetyl-L-cysteine demonstrate excellent efficiency for palladium scavenging [33].

Scale-Up Considerations

Laboratory-Scale Synthesis

Laboratory-scale synthesis typically operates at scales ranging from milligrams to hundreds of grams, providing the foundation for process development and optimization [37] [38]. Laboratory conditions offer precise control over reaction parameters including temperature, pressure, and mixing efficiency [37] [26]. Glass apparatus enables visual monitoring of reaction progress while providing chemical inertness [26] [38].

Experimental design at laboratory scale emphasizes flexibility and rapid optimization of reaction conditions [37] [38]. Multiple parallel experiments can be conducted to evaluate parameter effects systematically [37]. Temperature control systems provide precise regulation within narrow ranges, enabling kinetic studies and mechanistic investigations [26] [38].

Safety considerations at laboratory scale focus on proper handling of reagents and appropriate personal protective equipment [26]. Fume hood operation provides adequate ventilation for volatile solvents and toxic reagents [26]. Emergency procedures and safety equipment must be readily accessible for all laboratory personnel [26].

Data collection during laboratory-scale synthesis provides essential information for scale-up planning [37] [38]. Reaction monitoring through analytical techniques such as gas chromatography and thin-layer chromatography enables optimization of reaction conditions [38]. Yield determination and product characterization establish baseline performance metrics [38].

Industrial Production Methods

Industrial production methods require comprehensive redesign of synthetic processes to accommodate large-scale manufacturing requirements [39] [40] [41]. Production scales typically range from kilograms to metric tons, necessitating specialized equipment and enhanced safety protocols [34] [39] [41]. Steel reactors with advanced heating and cooling systems replace laboratory glassware [42] [43].

Process intensification through continuous flow chemistry offers advantages over traditional batch processing [44] [45]. Continuous processes provide enhanced heat and mass transfer, improved safety through reduced inventory, and consistent product quality [44] [45]. Flow chemistry enables telescoped synthetic sequences with minimal isolation of intermediates [44] [45].

Heat management becomes critical at industrial scale due to the reduced surface area to volume ratio [42] [43]. Efficient heat transfer systems must be designed to control exothermic reactions and maintain optimal reaction temperatures [42] [26]. Reactor design considerations include impeller selection, baffle configuration, and heat exchanger placement [37] [43].

Quality control systems ensure consistent product quality through continuous monitoring and statistical process control [39] [46] [47]. In-line analytical techniques provide real-time feedback on reaction progress and product specifications [46] [47]. Automated sampling and analysis systems reduce variability and enable rapid response to process deviations [46] [47].

Quality Control Parameters

Analytical method validation establishes the reliability and accuracy of quality control procedures [48] [49] [50]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits [48] [49]. Method validation follows established guidelines such as ICH Q2(R2) to ensure regulatory compliance [49].

Purity determination employs multiple analytical techniques to characterize the final product comprehensively [48] [46]. High-performance liquid chromatography provides quantitative analysis of the active pharmaceutical ingredient and related impurities [46] [51]. Nuclear magnetic resonance spectroscopy confirms structural identity and detects structural analogs [46].

Impurity profiling identifies and quantifies process-related impurities that may affect product safety or efficacy [48] [46]. Forced degradation studies evaluate product stability under stress conditions including heat, light, and oxidative environments [46] [50]. Impurity acceptance criteria are established based on toxicological evaluation and regulatory guidance [48] [49].

Statistical process control monitors manufacturing performance through control charts and trend analysis [52] [47] [50]. Control limits are established based on process capability studies and historical performance data [47] [50]. Out-of-specification results trigger investigation procedures to identify root causes and implement corrective actions [47] [50].